molecular formula C17H16O6 B12389439 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one

Cat. No.: B12389439
M. Wt: 316.30 g/mol
InChI Key: UBAMGTKSOKGECF-LBPRGKRZSA-N
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Description

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of furan and chromene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a furan derivative with a chromene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to the formation of alcohols or alkanes .

Scientific Research Applications

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo[3,2-g]chromen-7-one
  • Peucedanol 7-O-glucoside
  • 1-Methylcyclooctene

Uniqueness

Compared to similar compounds, 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3/t12-/m0/s1

InChI Key

UBAMGTKSOKGECF-LBPRGKRZSA-N

Isomeric SMILES

CC(=C)[C@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O

Canonical SMILES

CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O

Origin of Product

United States

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